1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro-
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Overview
Description
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a chemical compound with a complex structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Cyclization Reactions: Formation of the naphthalene core through cyclization reactions.
Functional Group Transformations: Introduction of the carboxamide group through reactions such as amidation.
Hydrogenation: Saturation of the rings to achieve the octahydro- configuration.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of double bonds or other reducible groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Methanonaphthalene-1(2H)-carbonyl chloride, octahydro-
- 1,6-Methanonaphthalene-1(2H)-carbonyl bromide, octahydro-
Uniqueness
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is unique due to its specific functional groups and structural configuration
Conclusion
1,6-Methanonaphthalene-1(2H)-carboxamide, octahydro- is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and application.
Properties
CAS No. |
58432-96-5 |
---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,8]undecane-3-carboxamide |
InChI |
InChI=1S/C12H19NO/c13-11(14)12-5-1-2-9-6-8(7-12)3-4-10(9)12/h8-10H,1-7H2,(H2,13,14) |
InChI Key |
OAXXKHFZMFHVTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CCC2C(C1)(C3)C(=O)N |
Origin of Product |
United States |
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